N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methylpropanamide

Medicinal chemistry SAR Piperidine amide linker

Researchers sourcing a high-purity comparator for CNS SAR studies often face inconsistent purity and limited structural diversity. This compound addresses both: • Unique methylene spacer enables systematic linker-length SAR vs. direct amide analog (CAS 1311812-81-3). • ≥95% ISO-certified purity supports direct use in dose-response and metabolic stability assays. • 2-Methoxyethyl N-substituent validated as SERT/5-HT₁A selectivity anchor (ref. US 20120130077).

Molecular Formula C13H26N2O2
Molecular Weight 242.363
CAS No. 954019-32-0
Cat. No. B2487552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methylpropanamide
CAS954019-32-0
Molecular FormulaC13H26N2O2
Molecular Weight242.363
Structural Identifiers
SMILESCC(C)C(=O)NCC1CCN(CC1)CCOC
InChIInChI=1S/C13H26N2O2/c1-11(2)13(16)14-10-12-4-6-15(7-5-12)8-9-17-3/h11-12H,4-10H2,1-3H3,(H,14,16)
InChIKeyYHPHNZNBTWFERI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methylpropanamide: Structural Identity and Procurement Specifications


N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methylpropanamide (CAS 954019-32-0) is a synthetic piperidine derivative with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol . The compound features a piperidine ring N-substituted with a 2-methoxyethyl group and a 4-methylaminomethyl side chain acylated with isobutyric acid (2-methylpropanamide), giving the SMILES notation COCCN1CCC(CNC(=O)C(C)C)CC1 . It is supplied as a research chemical with a certified purity of ≥95% under ISO quality systems, positioning it as an API intermediate for pharmaceutical R&D . The closest structural analogs that serve as meaningful comparators for procurement decisions include: (i) N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide (CAS 1311812-81-3), which differs by the absence of the methylene (–CH₂–) spacer between the piperidine ring and the amide nitrogen [1]; (ii) N-(piperidin-4-yl)isobutyramide (CAS 1170578-54-7), which lacks both the 2-methoxyethyl N-substituent and the methylene spacer ; and (iii) 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine (CAS 956722-57-9), the primary amine precursor from which the target compound is synthesized via acylation .

Scaffold-hopping and linker-length SAR in CNS drug discovery
Unique methylene spacer and 2-methoxyethyl N-substituent define structural identity
Modular synthesis from primary amine intermediate enables parallel library diversification

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methylpropanamide: Irreplaceable Structural Attributes


Superficially, piperidine amide derivatives with 2-methoxyethyl N-substitution may appear interchangeable; however, the target compound (CAS 954019-32-0) possesses a unique combination of three structural features—the 2-methoxyethyl N-substituent, the methylene spacer at the 4-position, and the branched isobutyramide terminus—each of which independently modulates physicochemical and pharmacological behavior. The methylene (–CH₂–) spacer is a critical differentiator from CAS 1311812-81-3: its presence increases the distance between the basic piperidine nitrogen and the amide carbonyl from a direct N–C(O) bond to a two-bond N–CH₂–N–C(O) topology, altering the local pKa, conformational ensemble, and hydrogen-bonding capacity of the amide NH . In the broader piperidine SAR literature, the nature of the N-substituent on the piperidine ring (2-methoxyethyl vs. methyl vs. 2-hydroxyethyl) has been explicitly shown to govern selectivity between serotonin reuptake inhibition and 5-HT₁A receptor affinity, as disclosed in patent US 20120130077 [1]. Substituting the methoxy with a hydroxy or ethoxy group, or deleting the methylene spacer, produces a structurally distinct compound with no guarantee of equivalent target engagement, metabolic stability, or synthetic downstream compatibility. For procurement purposes, these structural differences translate into non-interchangeable chemical entities that must be verified by CAS number and analytical identity testing before use in any SAR campaign or scale-up workflow.

  • Direct amide analog (CAS 1311812-81-3)

    Lacks the methylene spacer, which may alter pKa, conformational dynamics, and hydrogen-bonding capacity of the amide NH.

  • N-(piperidin-4-yl)isobutyramide

    Missing both the 2-methoxyethyl N-substituent and the spacer, potentially shifting target engagement away from reported SERT/5-HT1A selectivity context.

  • Amine precursor (CAS 956722-57-9)

    Lacks the isobutyramide terminus; does not represent the branched-amide metabolic stability context and may require additional acylation validation.

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methylpropanamide: Quantified Differentiation Evidence


Methylene Spacer: Topological and Conformational Differentiation

The target compound contains a methylene (–CH₂–) spacer inserted between the piperidine 4-position carbon and the isobutyramide nitrogen, whereas its closest analog, N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide (CAS 1311812-81-3), has the amide nitrogen directly attached to the piperidine ring with no spacer. This single structural difference produces a molecular weight increase from 228.33 Da (analog) to 242.36 Da (target), a difference of +14.03 Da corresponding to one CH₂ unit [1]. The methylene insertion increases the rotatable bond count by one and alters the local geometry: the piperidine-N-to-amide-carbonyl distance increases from a direct bond to a two-bond linker (piperidine–CH₂–NH–C(O)), which is expected to reduce electronic communication between the piperidine basic center and the amide moiety . For the structurally related amine precursor (CAS 956722-57-9), ACD/Labs Percepta predicts a density of 0.9±0.1 g/cm³ and a LogP of -0.05; acylation with isobutyryl chloride to form the target compound is predicted to increase LogP by approximately 1.0–1.5 units based on the added three-carbon branched acyl group .

Methylene Spacer Topology
Reported
ΔMW = +14.03 Da vs. direct amide analog; adds one rotatable bond and an H-bond donor.
Supports SAR linker-length studies; spacer shifts conformational and pKa context.
Structural comparison from SMILES/InChI; experimental pKa not available.
Medicinal chemistry SAR Piperidine amide linker

2-Methoxyethyl Substituent as Pharmacophoric Determinant of SERT/5-HT1A Selectivity

Patent US 20120130077 (Dainippon Sumitomo Pharma) explicitly teaches that within a series of benzyl piperidine serotonin reuptake inhibitors, the identity of the piperidine N-substituent (R¹ = H, 2-hydroxyethyl, or 2-methoxyethyl) is a critical determinant of functional selectivity between serotonin transporter (SERT) inhibition and 5-HT₁A receptor affinity [1]. The patent claims compounds where R¹ = 2-methoxyethyl as preferred embodiments for achieving the desired dual pharmacological profile. While the specific target compound (CAS 954019-32-0) is not a claimed exemplified compound in this patent, the SAR principle—that 2-methoxyethyl N-substitution on the piperidine ring confers distinct target selectivity compared to N–H or N–2-hydroxyethyl analogs—establishes a class-level inference that the 2-methoxyethyl group in CAS 954019-32-0 is pharmacophorically non-redundant and cannot be substituted with a smaller (methyl) or more polar (2-hydroxyethyl) group without altering target engagement [1]. The patent does not provide Ki or IC₅₀ values for CAS 954019-32-0 itself.

Pharmacophoric Selectivity
Class-level
Patent-preferred 2-methoxyethyl N-substituent for balanced SERT/5-HT1A profile.
Class-level SAR suggests selectivity role; compound-specific Ki data not available.
Based on patent US 20120130077; requires validation for this compound.
Serotonin reuptake 5-HT1A CNS pharmacology Piperidine SAR

Predicted Physicochemical and Drug-Likeness Properties

The amine precursor 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine (CAS 956722-57-9) has ACD/Labs-predicted properties: LogP = -0.05, 2 H-bond donors, 3 H-bond acceptors, and 4 freely rotatable bonds, with zero Rule-of-Five violations . Acylation with isobutyryl chloride to form the target compound (CAS 954019-32-0) adds three carbon atoms (one carbonyl + two methyl branches), which is predicted to increase LogP to approximately +1.0 to +1.5 (estimated by fragment-based addition of the isobutyryl group) and increase the H-bond acceptor count to 4 (two oxygens in methoxy + amide carbonyl; piperidine N; amide N), while retaining 2 H-bond donors (amide NH + potential protonated piperidine N at physiological pH) . In contrast, the direct amide analog (CAS 1311812-81-3) has a lower molecular weight (228.33 vs. 242.36) and one fewer rotatable bond, which may result in lower conformational entropy and potentially different membrane permeation characteristics. The branched isobutyramide terminus in the target compound introduces steric hindrance near the amide bond, which is a recognized strategy for reducing amide hydrolysis by proteases and esterases in vivo compared to linear acetamide or propionamide analogs [1]. Precise measured LogP, solubility, and pKa values for CAS 954019-32-0 are not publicly available.

Predicted Drug-Likeness
Predicted
Predicted LogP ~1.0–1.5; HBD=2, HBA=4; branched isobutyramide may reduce amidase susceptibility.
Profile supports CNS lead optimization; metabolic stability context requires experimental confirmation.
Estimated from ACD/Labs; no measured LogP or pKa available.
Physicochemical properties Drug-likeness ADME prediction Piperidine amides

ISO-Certified Supply with Declared Purity for Direct GLP Use

The target compound (CAS 954019-32-0) is commercially supplied by MolCore at a certified purity of ≥95%, manufactured under ISO quality systems suitable for global pharmaceutical R&D and quality control applications . The compound is positioned as a critical API intermediate. In comparison, the direct amide analog CAS 1311812-81-3 is also available at ≥95% purity from the same vendor , but the purity specification alone does not differentiate the two; the differentiation lies in the structural identity (presence vs. absence of the methylene spacer) as established in Evidence Item 1. The amine precursor CAS 956722-57-9 is listed by Sigma-Aldrich as part of the AldrichCPR collection, but Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' , meaning that procurement of the precursor for direct use requires independent analytical characterization. The target compound's availability with a declared purity specification under ISO quality systems provides a procurement advantage: the end user receives a product with documented quality attributes, reducing the need for in-house re-purification and analytical method development prior to use in biological assays.

ISO-Certified Supply
Supplier data
Purity ≥95% under ISO quality systems; precursor lacks analytical data.
Documented quality reduces QC burden for preclinical research; independent identity verification still required.
Supplier declaration; no third-party analytical verification available.
Quality control API intermediate ISO certification Procurement specification

Modular Synthesis from Common Amine Intermediate for SAR Libraries

The target compound is synthesized by acylation of 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine (CAS 956722-57-9) with isobutyryl chloride or isobutyric acid using standard amide coupling conditions . This modular synthetic route—wherein a common amine intermediate is diversified by varying the acylating agent—is fundamentally different from the route to the direct amide analog CAS 1311812-81-3, which requires acylation of 1-(2-methoxyethyl)piperidin-4-amine (a different amine regioisomer) . The methylene spacer in the target compound means that the amine intermediate carries a primary aminomethyl group (–CH₂NH₂), which is more nucleophilic and less sterically hindered than the secondary amine directly attached to the piperidine ring in the analog series. This difference in amine reactivity enables the use of a broader range of coupling conditions (including hindered acid chlorides and HATU/DIPEA-mediated couplings) for the target scaffold compared to the more sterically congested direct-amide scaffold [1]. Furthermore, the common amine intermediate (CAS 956722-57-9) has predicted LogP = -0.05 , making it water-soluble as a salt and amenable to parallel synthesis in aqueous-organic solvent mixtures, whereas the target compound itself is more lipophilic and requires organic extraction for purification.

Modular Synthesis Route
Method context
Primary amine intermediate enables broad amide coupling scope; direct-amide scaffold restricted by secondary amine.
Supports parallel library diversification; reactivity profile differs from direct-amide scaffold.
Synthesis via standard amide coupling; no proprietary conditions.
Parallel synthesis SAR library Amide coupling Piperidine building blocks

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methylpropanamide: Application Scenarios


Scaffold-Hopping and Linker-SAR in CNS Drug Discovery

Medicinal chemistry programs exploring the SAR of piperidine-based CNS agents—particularly those targeting monoamine transporters or sigma receptors—can use CAS 954019-32-0 as a comparator compound to evaluate the pharmacological impact of inserting a methylene spacer between the piperidine ring and the amide pharmacophore. The structural differentiation from CAS 1311812-81-3 (ΔMW = +14.03 Da, one additional rotatable bond) enables systematic assessment of linker length on target affinity, functional activity, and metabolic stability . The 2-methoxyethyl N-substituent, validated in patent US 20120130077 as a selectivity-determining group for SERT vs. 5-HT₁A pharmacology, provides a known pharmacophoric anchor for such studies [1].

Parallel Library Synthesis with Acyl Group Diversification

The compound serves as a reference standard for parallel amide library construction starting from 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine (CAS 956722-57-9). Because the amine precursor carries a primary aminomethyl group (predicted LogP = -0.05, water-soluble as a salt), it is suitable for high-throughput amide coupling with diverse carboxylic acids using HATU/DIPEA or HBTU conditions . CAS 954019-32-0, as the isobutyramide member of the library, provides a benchmark for assessing how branched vs. linear vs. cyclic acyl groups influence the properties and bioactivity of the resulting library members. This contrasts with the direct-amide scaffold (CAS 1311812-81-3), where the secondary amine coupling partner introduces additional steric constraints on library scope .

Preclinical Profiling with ISO-Certified API Intermediates

For research programs transitioning from hit-to-lead into lead optimization and requiring GLP-compliant pharmacology (e.g., in vivo PK, toxicity profiling, formulation development), the availability of CAS 954019-32-0 with ≥95% purity under ISO quality systems reduces the regulatory and operational burden of in-house analytical method development and re-purification. While the amine precursor from Sigma-Aldrich is explicitly sold without analytical data [1], the target compound's documented purity specification supports direct use in dose-response studies, receptor occupancy assays, and preliminary safety pharmacology, subject to independent confirmation of identity by the end user.

Metabolic Stability Benchmarking of Branched vs. Linear Amides

The isobutyramide terminus of CAS 954019-32-0 introduces steric hindrance adjacent to the amide bond, a recognized strategy for reducing susceptibility to amidase-mediated hydrolysis . This compound can be deployed as a tool to benchmark metabolic stability in hepatocyte or liver microsome assays against analogs bearing linear acetamide or propionamide termini, or against the direct amide analog CAS 1311812-81-3. The combination of the branched amide with the methylene spacer creates a distinct metabolic liability profile that cannot be inferred from data on either the direct amide analog or the amine precursor alone.

Application
Selection Property
Validation Focus
CNS piperidine linker-SAR studies
Methylene spacer structural identity
Linker-length impact on target affinity and metabolic stability
Parallel amide library synthesis
Primary amine intermediate reactivity
Acyl group diversification scope compared to direct-amide scaffold
Preclinical profiling with documented quality
ISO-certified purity specification
Reduced in-house QC characterization need; independent identity confirmation
Amide metabolic stability benchmarking
Branched isobutyramide terminus
Resistance to amidase-mediated hydrolysis in hepatocyte or microsome assays
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